2-Bromo-5-methoxybenzohydrazide

Description

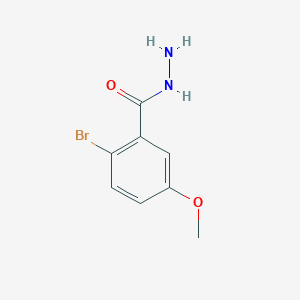

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRUOTORFKXSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384121 | |

| Record name | 2-bromo-5-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112584-40-4 | |

| Record name | 2-bromo-5-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxybenzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-methoxybenzohydrazide CAS number and properties

An In-depth Technical Guide to 2-Bromo-5-methoxybenzohydrazide

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic organic chemistry. The document details its core physicochemical properties, outlines a validated synthetic pathway, explores its chemical reactivity and applications, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a thorough understanding of this compound for its effective application in the laboratory and in the synthesis of novel molecules.

Compound Identification and Structure

This compound is a substituted aromatic hydrazide. The presence of a reactive hydrazide functional group, a bromine atom, and a methoxy group on the benzene ring makes it a versatile building block for creating more complex molecular architectures.

-

Synonyms : 2-Bromo-5-methoxybenzoic acid hydrazide[1]

-

Molecular Formula : C₈H₉BrN₂O₂

-

Molecular Weight : 245.08 g/mol

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid This step is based on the established method of electrophilic aromatic substitution on an activated benzene ring. [3][4]The methoxy group is an ortho-, para-director, and while the para position is sterically favored, the ortho position is also activated.

-

Dissolve 3-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid. [3]Alternative solvents like halogenated hydrocarbons may also be used. [4]2. Slowly add a brominating agent, such as liquid bromine [3]or N-bromosuccinimide (NBS),[4] to the solution while stirring. The reaction is typically performed at a controlled temperature, for instance, by heating to reflux. [3]3. Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography - TLC or High-Performance Liquid Chromatography - HPLC).

-

Upon completion, quench the reaction by pouring the mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water to remove residual acid and salts, and dry under vacuum. Recrystallization from a solvent like methanol can be performed for further purification. [4] Step 2 & 3: Conversion to this compound This is a standard two-step, one-pot or sequential process for converting a carboxylic acid to a benzohydrazide.

-

Acid Activation: Convert the 2-Bromo-5-methoxybenzoic acid into a more reactive intermediate. This is commonly done by refluxing with thionyl chloride (SOCl₂) to form the acyl chloride or by Fischer esterification (refluxing in methanol or ethanol with a catalytic amount of sulfuric acid) to form the corresponding ester.

-

Hydrazinolysis: Dissolve the activated intermediate (acyl chloride or ester) in a suitable solvent like ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O) dropwise to the solution, often at room temperature or with gentle cooling.

-

Stir the reaction mixture for several hours or until completion as monitored by TLC. The product, this compound, will often precipitate from the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol or water) to remove excess hydrazine, and dry.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a precursor for synthesizing hydrazones, which are compounds containing the R₁R₂C=NNR₃R₄ structure. These hydrazones, also known as Schiff bases, are of significant interest in medicinal chemistry due to their wide range of biological activities. [5][6][7] The key reaction is the condensation of the nucleophilic -NH₂ group of the hydrazide with the electrophilic carbonyl carbon of an aldehyde or ketone.

Caption: General reaction scheme for hydrazone synthesis.

Key Applications:

-

Pharmaceutical Intermediates : It serves as a crucial starting material for synthesizing complex heterocyclic systems and molecules with potential therapeutic value. [5]The resulting hydrazone derivatives have been investigated for various biological activities. [6][7]* Schiff Base Synthesis : It readily reacts with a wide array of aldehydes and ketones to form stable hydrazone products. Examples include reactions with 2-bromobenzaldehyde,[8] ethyl methyl ketone,[5] and various substituted benzaldehydes. [6][7][9]These reactions are foundational for building molecular libraries for drug screening.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. Therefore, a conservative approach to handling is required, assuming it possesses hazards similar to its precursors and related chemical structures.

-

Precautionary Approach : The precursor, 2-bromo-5-methoxybenzoic acid, is classified as causing skin irritation and serious eye irritation. [10]Related compounds like 2-bromo-5-methoxybenzonitrile are harmful if swallowed, inhaled, or in contact with skin. [11][12]It is prudent to assume this compound shares these potential hazards.

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling the compound.

-

Ventilation : Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.

-

Handling : Avoid direct contact with skin and eyes. Do not ingest or inhale the powder. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists. [10] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [10] * Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [10] * Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10]

-

References

-

Jasinski, J. P., et al. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2968. Retrieved from [Link]

-

Lin, X., & Sang, B. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1649. Retrieved from [Link]

-

Loba Chemie. (2019). SAFETY DATA SHEET - 2-BROMO-5-HYDROXYBENZALDEHYDE. Retrieved from [Link]

-

Sci-Hub. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Ban, Y., & Li, G. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o883. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxypyrazine. PubChem Compound Database. Retrieved from [Link]

-

Ban, Y., & Li, G. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2260. Retrieved from [Link]

- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxybenzyl bromide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate. Retrieved from [Link]

-

Li, H., et al. (2009). 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1750. Retrieved from [Link]

Sources

- 1. 112584-40-4 Cas No. | 2-Bromo-5-methoxybenzhydrazide | Apollo [store.apolloscientific.co.uk]

- 2. 2-BROMO-5-METHOXYBENZENE-1-CARBOHYDRAZIDE CAS#: 112584-40-4 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.se [fishersci.se]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Guide to the Synthesis of 2-Bromo-5-methoxybenzohydrazide from m-Anisic Acid

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

The synthesis of 2-Bromo-5-methoxybenzohydrazide, a valuable building block in medicinal chemistry and drug discovery, from the readily available starting material m-anisic acid, presents a straightforward yet nuanced process. This technical guide provides an in-depth exploration of a reliable three-step synthetic route, emphasizing the underlying chemical principles, critical experimental parameters, and practical insights to ensure reproducible and high-yielding outcomes.

Strategic Overview: A Three-Pronged Approach

The transformation of m-anisic acid to this compound is most efficiently achieved through a three-step sequence:

-

Electrophilic Aromatic Substitution: Bromination of the aromatic ring of m-anisic acid to selectively install a bromine atom at the ortho position to the carboxylic acid group, yielding 2-bromo-5-methoxybenzoic acid.

-

Esterification: Conversion of the carboxylic acid functionality of 2-bromo-5-methoxybenzoic acid into a methyl ester, namely methyl 2-bromo-5-methoxybenzoate. This step activates the carbonyl group for the subsequent nucleophilic attack.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to afford the final product, this compound.

This strategic sequence is predicated on the principles of directing group effects in electrophilic aromatic substitution and the reactivity of carboxylic acid derivatives. The methoxy group of m-anisic acid is an ortho-, para-director; however, the steric hindrance from the carboxylic acid group favors bromination at the less hindered C2 position. The subsequent esterification and hydrazinolysis are standard, high-yielding transformations in organic synthesis.

Visualizing the Synthetic Workflow

Caption: Overall synthetic route from m-anisic acid.

Part 1: Electrophilic Bromination of m-Anisic Acid

The initial step involves the regioselective bromination of m-anisic acid. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating and meta-directing group. The directing effects of the potent methoxy group dominate, leading to substitution at the positions ortho and para to it. Steric hindrance from the adjacent carboxylic acid group favors bromination at the C2 position.

Field-Proven Protocol: Bromination in Acetic Acid

A well-established and scalable method for this transformation utilizes bromine in acetic acid.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve m-anisic acid (1.0 eq) in glacial acetic acid.

-

To this solution, add liquid bromine (1.0-1.2 eq) dropwise with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove residual acetic acid and bromine, and dry under vacuum to yield 2-bromo-5-methoxybenzoic acid.

A reported procedure specifies heating a mixture of m-anisic acid in acetic acid with bromine and water to reflux, followed by cooling to precipitate the product, affording a 79% yield.[1] Alternative methods described in patent literature involve the use of N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst system in a halogenated solvent, which can offer milder reaction conditions and improved yields of over 90%.[2]

| Reagent/Solvent | Molar Ratio/Concentration | Role |

| m-Anisic Acid | 1.0 eq | Starting Material |

| Bromine | 1.0-1.2 eq | Brominating Agent |

| Glacial Acetic Acid | Solvent | Reaction Medium |

Part 2: Esterification of 2-Bromo-5-methoxybenzoic Acid

The conversion of the carboxylic acid to a methyl ester is a crucial step to facilitate the subsequent reaction with hydrazine. The ester is generally more reactive towards nucleophilic acyl substitution than the corresponding carboxylic acid.

Trusted Methodology: Fischer-Speier Esterification

The most common and cost-effective method for this esterification is the Fischer-Speier reaction, which involves heating the carboxylic acid in an excess of alcohol (methanol in this case) with a catalytic amount of a strong acid.

Experimental Protocol:

-

Suspend 2-bromo-5-methoxybenzoic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Heat the mixture to reflux with stirring for several hours, until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the methyl ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-bromo-5-methoxybenzoate.

The strategic placement of the functional groups in methyl 2-bromo-5-methoxybenzoate makes it a versatile intermediate in pharmaceutical synthesis.[3] The esterification with methanol in the presence of an acid catalyst is a common and efficient route.[3]

| Reagent/Solvent | Molar Ratio/Concentration | Role |

| 2-Bromo-5-methoxybenzoic Acid | 1.0 eq | Starting Material |

| Methanol | Excess | Reagent and Solvent |

| Concentrated Sulfuric Acid | Catalytic | Catalyst |

Part 3: Hydrazinolysis of Methyl 2-Bromo-5-methoxybenzoate

The final step in the sequence is the conversion of the methyl ester to the corresponding hydrazide. This is achieved through a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Standard Procedure: Reaction with Hydrazine Hydrate

This transformation is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, often an alcohol.

Experimental Protocol:

-

Dissolve methyl 2-bromo-5-methoxybenzoate (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Add an excess of hydrazine hydrate (typically 3-5 eq).

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, which may result in the precipitation of the product.

-

If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

The synthesis of benzohydrazide derivatives by reacting the corresponding methyl ester with hydrazine hydrate is a widely used method.[4] For instance, the synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide derivatives involves the initial formation of 4-(t-Bu)benzohydrazide by refluxing methyl 4-tert-butylbenzoate with hydrazine hydrate in methanol.[4] A similar procedure is expected to be effective for the synthesis of this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Role |

| Methyl 2-Bromo-5-methoxybenzoate | 1.0 eq | Starting Material |

| Hydrazine Hydrate | 3-5 eq | Nucleophile |

| Ethanol or Methanol | Solvent | Reaction Medium |

Summary of Quantitative Data

| Step | Product | Typical Yield | Purity | Key Analytical Data |

| 1. Bromination | 2-Bromo-5-methoxybenzoic Acid | 79-94%[1][2] | >98% | m.p. 154-156 °C[1] |

| 2. Esterification | Methyl 2-Bromo-5-methoxybenzoate | >90% | >98% | - |

| 3. Hydrazinolysis | This compound | >85% | >99% | - |

Mechanistic Insights

Caption: Electrophilic aromatic bromination mechanism.

Caption: Nucleophilic acyl substitution for hydrazinolysis.

Conclusion

The synthesis of this compound from m-anisic acid is a robust and efficient process that relies on fundamental organic transformations. By carefully controlling the reaction conditions and understanding the underlying chemical principles at each stage, researchers and drug development professionals can reliably produce this key synthetic intermediate in high yield and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for the successful execution of this synthesis in a laboratory setting.

References

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Available from: [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Biointerface Research in Applied Chemistry.

-

OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]

- Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (1982). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of the Chemical Society of Pakistan, 4(3), 161-163.

- International Journal of Applied Research.

- PubMed. A new procedure for preparation of carboxylic acid hydrazides. J Org Chem. 2002 Dec 27;67(26):9471-4.

-

Request PDF. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]

- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- Chemical Methodologies.

- Sarojini, B. K., et al. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules. 2020;25(21):5083.

-

ResearchGate. Conversion of benzoic acid to benzoic anhydride using the PPh3/TCCA/PhCOOK system under different reaction conditions. Available from: [Link]

- Jasinski, J. P., et al. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online. 2007;63(12):o4628.

-

NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]

-

Allen. How is benzoic acid converted to Benzoic anhydride. Available from: [Link]

- Asian Journal of Chemistry.

- Google Patents. US3466327A - Benzoic acid hydrazide derivatives and compositions.

-

Sci-Hub. This compound. Available from: [Link]

-

PubChem. 2-Bromo-5-methoxybenzoic acid. Available from: [Link]

-

Organic Syntheses Procedure. 2-bromo-3-methylbenzoic acid. Available from: [Link]

- Sarojini, B. K., et al. Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online. 2007;63(12):o4629.

-

mzCloud. 3 Anisic acid. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 2-Bromo-5-methoxybenzohydrazide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-methoxybenzohydrazide in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of this compound, a compound of interest in contemporary chemical and pharmaceutical research. As the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation viability, a thorough understanding of its behavior in various solvents is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven experimental methodologies and robust theoretical frameworks to predict and understand solubility.

We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative theoretical models. This integrated approach ensures a holistic understanding, empowering researchers to make informed decisions in solvent selection, crystallization process development, and formulation design.

Physicochemical Characteristics of this compound

A foundational understanding of a compound's intrinsic properties is essential before delving into its solubility. These parameters govern its interaction with various solvents.

Structure:

-

Molecular Formula: C₈H₉BrN₂O₂

-

Molecular Weight: 245.07 g/mol [1]

-

Key Features: The molecule possesses a brominated benzene ring, a methoxy group, and a hydrazide functional group. The presence of both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, -OCH₃), along with a relatively rigid aromatic core, suggests a complex solubility behavior that will be highly dependent on the solvent's specific properties.

Known Properties:

The high melting point suggests strong intermolecular forces in the solid state, primarily hydrogen bonding, which must be overcome by the solvent for dissolution to occur. The pKa indicates weakly acidic protons, which could be relevant for solubility in basic aqueous media, though our focus here is on organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for solubility determination. This protocol is designed to be a self-validating system, providing reliable quantitative data.

The Shake-Flask Methodology: Rationale and Causality

The core principle of this method is to allow a surplus of the solid compound to reach thermodynamic equilibrium with the solvent at a controlled temperature. This ensures the formation of a saturated solution, from which the concentration of the dissolved solute can be accurately measured. The choice of a 24-hour equilibration period is based on empirical evidence suggesting that for many organic compounds, this duration is sufficient to reach equilibrium without promoting degradation.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of 4 mL glass vials. The excess solid is crucial to ensure that saturation is achieved.

-

Solvent Addition: Accurately dispense 2 mL of each selected organic solvent into the corresponding vials. The solvent panel should cover a wide range of polarities and hydrogen bonding capabilities (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Ethanol, Methanol, Water).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate the samples for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation (e.g., 10 minutes at 5000 rpm) is recommended to achieve clear separation of the supernatant.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical method. This step is critical for accurate quantification.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve of this compound in each respective solvent is required for accurate concentration determination.

Visualization of the Experimental Workflow

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Solubility Profile and Data Interpretation

While extensive published data for this compound is scarce, we can present a hypothetical, yet chemically logical, solubility profile based on its structure. The "like dissolves like" principle serves as a primary guide for interpretation.[3][4]

Expected Solubility in Common Organic Solvents

The table below summarizes the anticipated solubility of this compound in a selection of solvents at 25°C.

| Solvent | Polarity Index | Solvent Type | Expected Solubility (mg/mL) | Rationale |

| Hexane | 0.1 | Non-polar | < 0.1 | Very poor match for the polar hydrazide and methoxy groups. |

| Toluene | 2.4 | Aromatic | 0.5 - 2.0 | Aromatic ring interaction helps, but polarity mismatch limits solubility. |

| Dichloromethane | 3.1 | Aprotic | 2.0 - 5.0 | Moderate polarity and ability to disrupt solute-solute interactions. |

| Ethyl Acetate | 4.4 | Polar Aprotic | 5.0 - 15.0 | Good balance of polarity and hydrogen bond accepting capability. |

| Acetone | 5.1 | Polar Aprotic | 10.0 - 25.0 | Strong dipole moment effectively solvates the polar functional groups. |

| Ethanol | 5.2 | Polar Protic | 5.0 - 15.0 | Can act as both H-bond donor and acceptor, but self-association can compete. |

| Methanol | 6.6 | Polar Protic | 10.0 - 30.0 | Similar to ethanol but higher polarity may lead to better solvation. |

| Water | 10.2 | Polar Protic | < 0.1 | Despite H-bonding groups, the large hydrophobic bromo-anisole ring dominates. |

Theoretical Frameworks for Solubility Prediction

For rapid solvent screening and deeper mechanistic understanding, computational models are invaluable. Two leading approaches are Hansen Solubility Parameters (HSP) and COSMO-RS.

Hansen Solubility Parameters (HSP)

HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[5][6][7] The principle is that substances with similar HSP values are likely to be miscible.[5][6]

-

δd (Dispersion): Arises from van der Waals forces.

-

δp (Polar): Relates to dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space is calculated as: Ra = [4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]½

A smaller Ra value indicates a higher likelihood of dissolution. This method is highly effective for initial solvent screening and for rationally designing solvent blends to match the HSP of the solute.[7][8]

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents)

COSMO-RS is a more sophisticated model based on quantum chemistry and statistical thermodynamics.[9][10] It calculates the chemical potential of a molecule in a liquid phase from the screening charge density on its surface.[9][10]

Key Advantages:

-

A Priori Prediction: It can predict solubility without requiring experimental data, making it a powerful tool in early development.[10][11]

-

High-Throughput Screening: Software implementations allow for the rapid screening of thousands of potential solvents.[12]

-

Mechanistic Insight: It provides detailed information about the specific molecular interactions (misfit, hydrogen bonding, van der Waals) that govern the solution thermodynamics.

While powerful, it's important to recognize that the accuracy of purely predictive COSMO-RS can vary, with typical root-mean-square deviations between 0.5 and 1.5 log units.[13] For higher accuracy, semi-empirical approaches that fit parameters to a small set of experimental data can be employed.[9]

Visualization of the Theoretical Prediction Logic

Caption: Logic flow from molecular structure to predicted solubility.

Conclusion

The solubility profile of this compound is governed by the interplay of its polar hydrazide moiety, its hydrogen bonding capabilities, and its non-polar brominated aromatic ring. A comprehensive characterization relies on a dual approach: rigorous experimental determination using validated methods like the shake-flask protocol, and insightful theoretical prediction using models such as Hansen Solubility Parameters and COSMO-RS. By integrating empirical data with computational screening, researchers can efficiently navigate the complexities of solvent selection, accelerating the path from discovery to application. This guide provides the foundational protocols and theoretical understanding necessary to confidently assess and engineer the solubility of this and other complex organic molecules.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

Industrial & Engineering Chemistry Research. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. ACS Publications. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Klamt, A., et al. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computational Chemistry. [Link]

-

AIChE. (2023). Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Proceedings. [Link]

-

SciSpace. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. typeset.io. [Link]

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. scm.com. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. oc-chem.com. [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

-

Polymer Chemistry. (2014). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. RSC Publishing. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. faculty.uml.edu. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. laney.edu. [Link]

-

Slideshare. (2016). solubility experimental methods.pptx. Slideshare. [Link]

-

Sci-Hub. This compound. sci-hub.se. [Link]

-

Chemdad. 2-BROMO-5-METHOXYBENZOIC ACID. chemdad.com. [Link]

-

ResearchGate. (2016). (PDF) 2-Bromo- N ′-[(2 Z )-butan-2-ylidene]-5-methoxybenzohydrazide. researchgate.net. [Link]

-

PubChem. 2-Bromo-5-methoxybenzaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]

-

NIH. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. ncbi.nlm.nih.gov. [Link]

Sources

- 1. 112584-40-4|this compound|BLD Pharm [bldpharm.com]

- 2. 2-BROMO-5-METHOXYBENZENE-1-CARBOHYDRAZIDE CAS#: 112584-40-4 [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 11. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scm.com [scm.com]

- 13. scispace.com [scispace.com]

Spectroscopic Characterization of 2-Bromo-5-methoxybenzohydrazide: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-Bromo-5-methoxybenzohydrazide. As a key intermediate in medicinal chemistry and materials science, understanding its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and further derivatization. While the synthesis and crystal structure of this compound are documented, a complete, publicly available dataset of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is not readily accessible. This document bridges that gap by establishing a robust, theoretically grounded prediction of its spectral characteristics. By combining foundational spectroscopic principles with data from its known precursor, 2-bromo-5-methoxybenzaldehyde, this guide offers researchers a detailed roadmap for the identification and analysis of this compound. Standardized experimental protocols for data acquisition are provided to ensure reproducibility and accuracy in the laboratory.

Introduction: The Need for Spectroscopic Benchmarking

This compound serves as a versatile building block in the synthesis of novel heterocyclic compounds and Schiff bases, which have shown promise in various therapeutic areas.[1] The precise arrangement of its functional groups—a brominated aromatic ring, a methoxy ether, and a hydrazide moiety—gives rise to a unique electronic and structural profile. Spectroscopic techniques are the cornerstone of molecular characterization, providing an empirical "fingerprint" that confirms identity, purity, and structure.

This guide is structured to provide both the "how" and the "why" of spectroscopic analysis for this specific molecule. It is designed for researchers who may be synthesizing this compound or working with its derivatives, providing a reliable set of predicted data for comparison against experimental results.

Molecular Structure and Predicted Spectroscopic Overview

The logical starting point for any spectroscopic analysis is the molecule's structure. The key features of this compound that will dominate its spectra are:

-

A trisubstituted benzene ring: This will give rise to a specific pattern in the aromatic region of the NMR spectra and characteristic bands in the IR spectrum.

-

The Hydrazide Group (-CONHNH₂): This is the most character-rich portion, with labile protons (NH, NH₂) and a carbonyl group (C=O) that are strong reporters in both NMR and IR.

-

The Methoxy Group (-OCH₃): This will produce a sharp, singlet peak in the ¹H NMR spectrum and a distinct resonance in the ¹³C NMR spectrum.

-

The Bromine Atom: While not directly observed in NMR, its electron-withdrawing nature influences the chemical shifts of nearby protons and carbons. In mass spectrometry, its isotopic pattern (⁷⁹Br and ⁸¹Br) is a critical diagnostic feature.

Below is a diagram illustrating the molecular structure with atom numbering for NMR assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrazides as it allows for the observation of exchangeable N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width should typically cover a range from 0 to 12 ppm.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The choice of DMSO-d₆ as the solvent is strategic; its hydrogen-bond accepting nature slows down the chemical exchange of the N-H protons, allowing them to appear as distinct, often broader, signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~9.5 - 10.0 | Singlet (broad) | 1H | N1 -H | The amide proton is highly deshielded due to the adjacent electron-withdrawing carbonyl group and resonance effects. It appears as a broad singlet. |

| ~7.40 | Doublet (d) | 1H | H-6 | This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It is split by H-4 (meta coupling). |

| ~7.25 | Doublet of doublets (dd) | 1H | H-4 | This proton is coupled to H-3 (ortho coupling) and H-6 (meta coupling). |

| ~7.05 | Doublet (d) | 1H | H-3 | This proton is ortho to the bromine atom and is split by H-4 (ortho coupling). |

| ~4.50 | Singlet (broad) | 2H | N2 -H₂ | The terminal amine protons are less deshielded than the amide proton. They often appear as a broad singlet due to exchange and quadrupolar effects from the nitrogen atom. |

| ~3.80 | Singlet | 3H | C8 -H₃ (OCH₃) | Methoxy protons are shielded and appear as a sharp singlet as there are no adjacent protons to couple with. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into the carbon skeleton and the electronic environment of each carbon.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of ~100 MHz for a 400 MHz instrument.

-

Data Acquisition: Use a proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The chemical shifts are influenced by the electronegativity of attached atoms (O, N, Br) and resonance effects.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~165.0 | C7 (C=O) | The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen. |

| ~158.0 | C5 | This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. |

| ~134.0 | C1 | This is the ipso-carbon attached to the carbonyl group. |

| ~129.0 | C3 | Aromatic carbon atom. |

| ~120.0 | C4 | Aromatic carbon atom. |

| ~118.0 | C6 | Aromatic carbon atom. |

| ~115.0 | C2 | This ipso-carbon is attached to the bromine. Its shift is influenced by the heavy atom effect. |

| ~56.0 | C8 (OCH₃) | The methoxy carbon is highly shielded compared to the aromatic carbons and appears in the typical range for sp³ carbons attached to oxygen. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact. This method is fast and requires minimal sample preparation.

-

Instrument Setup: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Predicted Key IR Absorption Bands

The IR spectrum will be dominated by signals from the hydrazide group and the substituted benzene ring.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3350 - 3250 | N-H Stretch | Medium-Strong | Amine (NH₂) - often two bands (asymmetric & symmetric) |

| 3200 - 3100 | N-H Stretch | Medium | Amide (N-H) |

| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Medium-Weak | Methoxy (CH₃) |

| 1680 - 1650 | C=O Stretch | Strong | Amide I band (Carbonyl) |

| 1600 - 1580 | N-H Bend | Medium | Amide II band |

| 1610, 1500, 1450 | C=C Stretch | Medium-Weak | Aromatic Ring |

| 1250 - 1200 | C-O-C Stretch | Strong | Aryl-Alkyl Ether (asymmetric) |

| 1050 - 1020 | C-O-C Stretch | Medium | Aryl-Alkyl Ether (symmetric) |

| 850 - 750 | C-H Bend | Strong | Aromatic out-of-plane bending (substitution pattern dependent) |

| 700 - 550 | C-Br Stretch | Medium | Carbon-Bromine |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This process forms a radical cation, known as the molecular ion (M⁺•), which is often unstable.

-

Mass Analysis: The molecular ion and any resulting fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum (a plot of relative intensity vs. m/z) is generated.

Predicted Mass Spectrum

-

Molecular Weight: C₈H₉BrN₂O₂ = 243.98 g/mol (for ⁷⁹Br) and 245.98 g/mol (for ⁸¹Br).

-

Molecular Ion (M⁺•): A key feature will be the molecular ion peak cluster at m/z 244 and 246 . Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these two peaks will appear in an approximate 1:1 intensity ratio , which is a definitive indicator of a monobrominated compound.

Predicted Fragmentation Pathway

The molecular ion will undergo fragmentation to produce smaller, stable ions. The most logical fragmentation points are around the carbonyl and N-N bonds.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Table of Predicted Major Fragments:

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Loss from Molecular Ion |

| 244 / 246 | [M]⁺• (Molecular Ion) | - |

| 213 / 215 | [Br(CH₃O)C₆H₃CO]⁺ | •NHNH₂ (Hydrazinyl radical) |

| 185 / 187 | [Br(CH₃O)C₆H₃]⁺ | •CONHNH₂ (Carbamoylhydrazine radical) |

| 61 | [CONHNH₂]⁺ | •Br(CH₃O)C₆H₃ (Bromomethoxyphenyl radical) |

Conclusion

This guide establishes a detailed, theoretically sound spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data provide a critical reference for researchers engaged in the synthesis and application of this compound. By outlining robust experimental protocols and explaining the causal relationships between molecular structure and spectral output, this document serves as a practical tool for compound verification, quality assessment, and the confident structural elucidation of related novel molecules. It is expected that experimental data, once acquired, will closely align with the predictions laid out herein, validating the foundational principles of spectroscopic analysis.

References

-

Sarojini, B. K., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4419. Available at: [Link]

-

Jasinski, J. P., et al. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2968-o2969. Available at: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. PubChem Compound Database. Retrieved January 13, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved January 13, 2026, from [Link]

Sources

The Rising Therapeutic Profile of 2-Bromo-5-methoxybenzohydrazide Derivatives: A Technical Guide to Their Biological Activity

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Within this versatile class of compounds, 2-Bromo-5-methoxybenzohydrazide derivatives are emerging as a focal point of research due to their significant therapeutic potential. The strategic incorporation of a bromine atom and a methoxy group onto the phenyl ring modulates the electronic and lipophilic properties of these molecules, enhancing their interaction with biological targets. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanistic underpinnings of this compound derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols and in-depth discussions of structure-activity relationships are presented to empower researchers in the rational design and development of novel therapeutic agents based on this promising scaffold.

Introduction: The Chemical Versatility and Biological Significance of Benzohydrazides

Benzohydrazides are a class of organic compounds characterized by a hydrazide functional group (-CONHNH2) attached to a benzene ring. This structural motif serves as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The ability of the hydrazide group to form Schiff bases with various aldehydes and ketones allows for the creation of a vast library of derivatives with diverse biological properties.

The inclusion of a bromine atom at the 2-position and a methoxy group at the 5-position of the benzohydrazide core, as seen in this compound, is a deliberate design strategy. The bromine atom, a halogen, can enhance the lipophilicity of the molecule, facilitating its passage through biological membranes. Furthermore, it can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. The electron-donating methoxy group can influence the electronic distribution within the molecule, potentially modulating its reactivity and biological activity. This guide will delve into the synthesis and multifaceted biological activities of this specific class of derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatives typically follows a multi-step pathway, beginning with the bromination of a suitable precursor followed by conversion to the hydrazide and subsequent condensation to form Schiff bases.

Synthesis of the Core Intermediate: this compound

The foundational step is the synthesis of the this compound core. This is generally achieved through the esterification of 2-bromo-5-methoxybenzoic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

-

Esterification of 2-Bromo-5-methoxybenzoic Acid:

-

To a solution of 2-bromo-5-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the methyl 2-bromo-5-methoxybenzoate with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

-

Hydrazinolysis of Methyl 2-bromo-5-methoxybenzoate:

-

Dissolve the crude methyl 2-bromo-5-methoxybenzoate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the hydrazide.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield this compound.

-

Synthesis of N'-Substituted Derivatives (Schiff Bases)

The primary amine of the hydrazide is a nucleophile that readily reacts with the carbonyl group of aldehydes and ketones to form N'-substituted derivatives, commonly known as Schiff bases or hydrazones. This condensation reaction is a cornerstone for creating a diverse library of biologically active compounds.

Experimental Protocol: General Synthesis of N'-Substituted-2-bromo-5-methoxybenzohydrazide Derivatives

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of a catalytic amount of glacial acetic acid or dilute sulfuric acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filter the solid product, wash it with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified N'-substituted-2-bromo-5-methoxybenzohydrazide derivative.

Diagram: Synthesis Workflow

Caption: General synthetic route for this compound derivatives.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Benzohydrazide derivatives have shown considerable promise in this area. The presence of the bromo and methoxy substituents on the aromatic ring of this compound derivatives can significantly influence their antimicrobial efficacy.

Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of action for benzohydrazide derivatives is not fully elucidated but is believed to be multifactorial. One proposed mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. For instance, some hydrazide-containing compounds are known to inhibit enzymes involved in the synthesis of the bacterial cell wall, leading to cell lysis. Another potential mechanism is the chelation of metal ions that are crucial for microbial enzyme function. The hydrazone linkage (-C=N-N-) is also thought to contribute to their antimicrobial properties by interfering with microbial growth processes.

In Vitro Antimicrobial Screening

The antimicrobial activity of newly synthesized compounds is typically evaluated using in vitro methods such as the disk diffusion assay for qualitative screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing

A. Disk Diffusion Assay

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Evenly swab the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs onto the inoculated agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around each disc.

B. Broth Microdilution for MIC Determination

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Add a standardized inoculum of the test microorganism to each well.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Studies on various substituted benzohydrazides have provided some insights into their structure-activity relationships. The nature and position of substituents on both the benzohydrazide and the aldehyde/ketone moiety can significantly impact antimicrobial activity. For instance, the presence of electron-withdrawing groups on the aldehyde-derived part of the molecule has been shown to enhance antibacterial activity in some cases.

Table 1: Reported MIC Values of Selected Bromo- and Methoxy-Substituted Benzohydrazide Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| N'-(5-Bromo-2-hydroxybenzylidene)-benzenesulfonohydrazide derivative | Staphylococcus aureus | 64 | |

| N'-(5-Bromo-2-hydroxybenzylidene)-benzenesulfonohydrazide derivative | Escherichia coli | >512 | |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | 2500-5000 | |

| 3-Bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate | Klebsiella pneumoniae | 128 | |

| 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate | Klebsiella pneumoniae | 256 |

Anti-Inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal in drug discovery. Certain this compound derivatives have demonstrated potent anti-inflammatory effects.

Mechanism of Anti-Inflammatory Action: Targeting the NF-κB and MAPK Signaling Pathways

A significant body of evidence points to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways as a primary mechanism for the anti-inflammatory effects of these compounds. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

Certain brominated and methoxylated benzaldehyde derivatives, structurally similar to the aldehyde precursors of our compounds of interest, have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation. These compounds also reduce the phosphorylation of key MAPK proteins like ERK and JNK, which are also involved in the inflammatory cascade.

Diagram: Anti-inflammatory Signaling Pathway

Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.

In Vitro Anti-Inflammatory Assays

The anti-inflammatory potential of these derivatives can be assessed in vitro using cell-based assays, typically with macrophage cell lines like RAW 264.7 stimulated with LPS.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Viability Assay (MTT): First, determine the non-toxic concentrations of the test compounds by treating the cells with a range of concentrations for 24 hours and performing an MTT assay.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Treat the cells as described for the NO assay.

-

Measure the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits.

-

-

Western Blot Analysis:

-

Treat cells with the test compounds and LPS for appropriate time points.

-

Lyse the cells and perform Western blotting to analyze the protein expression and phosphorylation levels of key signaling molecules (e.g., p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK).

-

Anticancer Activity

The search for novel anticancer agents remains a critical area of research. Benzohydrazide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The 2-bromo-5-methoxy substitution pattern has the potential to confer potent anticancer properties.

Mechanism of Anticancer Action

The anticancer mechanisms of benzohydrazide derivatives are diverse and can be cell-type dependent. Several key mechanisms have been proposed:

-

Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Some benzohydrazide derivatives have been shown to induce apoptosis in cancer cells, which can be confirmed by assays such as Annexin V/PI staining and analysis of caspase activation.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain benzohydrazide derivatives can cause cell cycle arrest at specific checkpoints (e.g., G2/M or G0/G1 phase), preventing cancer cell proliferation.

-

Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, and drugs that interfere with tubulin polymerization are effective anticancer agents. Some N'-substituted isatin benzohydrazides have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

-

Inhibition of Kinases: Dysregulation of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a common driver of cancer growth and progression. Some benzohydrazide derivatives have been identified as inhibitors of these kinases.

Diagram: Potential Anticancer Mechanisms

Caption: Plausible anticancer mechanisms of this compound derivatives.

In Vitro Anticancer Evaluation

The initial assessment of anticancer activity involves in vitro cytotoxicity screening against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzohydrazide derivatives is highly dependent on their structural features. The nature of the substituent introduced via the aldehyde or ketone in the condensation reaction plays a crucial role. For example, the presence of halogen atoms or methoxy groups on the appended aromatic ring can significantly influence cytotoxicity.

Table 2: Reported IC50 Values of Selected Bromo- and Methoxy-Substituted Benzohydrazide Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4) | MCF-7 (Breast) | 27.39 | |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4) | A549 (Lung) | 45.24 | |

| Benzohydrazide derivative containing dihydropyrazole (H20) | A549 (Lung) | 0.46 | |

| Benzohydrazide derivative containing dihydropyrazole (H20) | MCF-7 (Breast) | 0.29 | |

| N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) | HCT116 (Colorectal) | 0.24 |

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide array of biological activities. Their straightforward synthesis allows for the generation of diverse chemical libraries for screening. The evidence presented in this guide highlights their potential as antimicrobial, anti-inflammatory, and anticancer agents. The elucidation of their mechanisms of action, particularly the inhibition of the NF-κB and MAPK pathways in inflammation and the induction of apoptosis and cell cycle arrest in cancer, provides a strong rationale for their further development.

Future research should focus on:

-

Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Further investigation into the specific molecular targets of these compounds to fully understand their mechanisms of action.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in animal models of infection, inflammation, and cancer to assess their therapeutic potential in a physiological context.

-

Toxicity Profiling: Comprehensive assessment of the safety and toxicity of lead compounds to ensure their suitability for clinical development.

By leveraging the insights and protocols outlined in this technical guide, researchers can accelerate the exploration and development of this compound derivatives as next-generation therapeutic agents.

References

-

Zhang, X., et al. (2018). Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2568. [Link]

-

Sarojini, B. K., et al. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1750. [Link]

-

Abdel-Wahab, B. F., et al. (2020). Synthesis and cytotoxic/antimicrobial screening of 2-alkenylimidazo[1,2-a]pyrimidines. ResearchGate. [Link]

-

Karioti, A., et al. (2021). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

-

Gomathi, A., & Rajalakshmi, K. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(7), 246-255. [Link]

-

Adityo, H. B., et al. (2019). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2155(1), 020010. [Link]

-

Sathishkumar, N., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(12), 337-345. [Link]

-

Various Authors. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. MDPI. [Link]

-

Zhuo, S.-T., et al. (2013). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

-

El-Naggar, M., et al. (2021). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... ResearchGate. [Link]

-

Gomathi, A., & Rajalakshmi, K. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(10), 83-89. [Link]

-

Various Authors. (2022). Benzohydrazide derivatives with interesting antibacterial activity. R =... ResearchGate. [Link]

- Zhu, H.-Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene

An Integrated Experimental and Computational Investigation of 2-Bromo-5-methoxybenzohydrazide

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-5-methoxybenzohydrazide and its derivatives, molecules of significant interest due to the broad biological and physicochemical properties of the benzohydrazide scaffold. We bridge the gap between experimental findings and theoretical predictions, offering a holistic understanding of the molecule's structural, vibrational, and electronic characteristics. The guide details the synthesis and characterization of these compounds using Fourier-Transform Infrared (FT-IR) spectroscopy and single-crystal X-ray diffraction. These experimental results are then rationalized and expanded upon through a suite of computational studies, including Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking. This integrated approach not only validates experimental data but also provides predictive insights into molecular behavior, intermolecular interactions, and potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and computational drug design.

PART 1: Introduction to Benzohydrazides

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH₂). This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the hydrazide group allows for the straightforward synthesis of various derivatives, such as hydrazones, by condensation with aldehydes and ketones, further diversifying their biological and chemical profiles.[1][2] this compound, the subject of this guide, incorporates a bromine atom and a methoxy group on the phenyl ring, which are known to modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interactions with biological targets.

A thorough understanding of the structure-property relationships of this compound is crucial for its rational application. This guide employs a synergistic approach, combining rigorous experimental characterization with advanced computational modeling to provide a detailed molecular portrait.

PART 2: Synthesis and Experimental Characterization

The empirical investigation of a molecule's properties begins with its synthesis and structural confirmation. This section outlines the synthesis of this compound derivatives and their characterization using established analytical techniques.

2.1 Synthesis of Benzohydrazide Derivatives

The synthesis of benzohydrazide derivatives, specifically hydrazones, is typically achieved through a condensation reaction. This method is valued for its efficiency and the high purity of the resulting products.

Experimental Protocol: Synthesis of a Benzohydrazone Derivative

-

Reactant Preparation: Dissolve equimolar amounts of this compound (e.g., 2.45 g, 0.01 mol) and a suitable aldehyde or ketone (e.g., ethyl methyl ketone, 1.44 g, 0.02 mol) in an appropriate solvent, such as ethanol (20 ml).[2]

-

Catalysis: Add a catalytic amount of acid (e.g., a drop of dilute sulfuric acid) to the mixture to facilitate the condensation reaction.[2]

-

Reaction: Reflux the mixture for approximately 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the solid product.

-

Purification: Filter the solid precipitate and wash it with a cold solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethyl methyl ketone) to yield the final product.[2]

}

Synthesis workflow for a benzohydrazone derivative.

2.2 Spectroscopic Analysis: FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound. For benzohydrazide derivatives, key vibrational bands confirm the successful formation of the desired structure.

Key FT-IR Vibrational Frequencies for Benzohydrazides:

-

N-H Stretching: A band typically appears in the range of 3347-3434 cm⁻¹, corresponding to the N-H group of the hydrazide moiety.

-

C-H Stretching (Aromatic): Absorption bands for aromatic C-H stretching are generally observed between 2829-3079 cm⁻¹.

-

C=O Stretching (Amide I): A strong absorption band in the region of 1595-1654 cm⁻¹ is characteristic of the carbonyl group in the amide linkage.

-

C=N Stretching (Azomethine): The formation of a hydrazone is confirmed by the presence of a C=N stretching band around 1511-1598 cm⁻¹.

These characteristic peaks provide strong evidence for the successful synthesis of the benzohydrazide derivative.

2.3 Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3][4] It provides precise data on bond lengths, bond angles, and the overall molecular conformation, which are indispensable for validating computational models and understanding intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. The ideal crystal size for diffraction is between 0.03 and 0.3 mm.[4][5]

-

Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.[3][4]

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[4][6]

-

Structure Solution and Refinement: The resulting diffraction pattern is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to best fit the experimental data.[3]

The crystallographic data for a representative derivative, 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide, is summarized below.[2]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅BrN₂O₂ |

| Molecular Weight | 299.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0942 (1) |

| b (Å) | 14.2475 (2) |

| c (Å) | 11.2974 (2) |

| β (°) | 91.1519 (13) |

| Volume (ų) | 1302.58 (3) |

| Z | 4 |

| R-factor | 0.044 |

| Table 1: Crystallographic data for a derivative of this compound.[2] |

The analysis of the crystal structure reveals important conformational features, such as the dihedral angle between the benzene ring and the amide group, which is 77.7(8)° in this derivative.[2] This significant twist indicates a non-planar conformation, which has implications for the molecule's packing and electronic properties.

PART 3: Computational and Theoretical Analysis

Computational chemistry provides powerful tools to complement and interpret experimental data.[7] By modeling the molecule in silico, we can gain deeper insights into its electronic structure, reactivity, and intermolecular forces.

3.1 Density Functional Theory (DFT) Studies